REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:10])[CH:9]=1)[C:5]#[N:6].C1C(=O)N([Br:18])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH2:10][Br:18])[CH:9]=1)[C:5]#[N:6]
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Name
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|
Quantity
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9.8 g
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Type
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reactant
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Smiles
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BrC=1C=C(C#N)C=C(C1)C
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Name
|
|
Quantity
|
8.9 g
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)Br
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Name
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Quantity
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250 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated for 10 h
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Duration
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10 h
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Type
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TEMPERATURE
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Details
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at reflux
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Type
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FILTRATION
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Details
|
filtered
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Type
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WASH
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Details
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the organic phase was washed successively with saturated sodium bicarbonate (100 mL), water (2×50 mL) and brine (2×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuum
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C#N)C=C(C1)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |